5-Bromo-2-chloro-6-methylnicotinic acid

Medicinal Chemistry Lipophilicity Drug Design

Researchers requiring a precisely functionalized pyridine scaffold with orthogonal halogen handles often encounter supply inconsistency for the specific 5-bromo-2-chloro-6-methyl substitution pattern. This compound resolves that gap with a dual-halogenated core enabling independent sequential Pd-catalyzed cross-coupling at the 5- and 2-positions-a capability absent in mono-halogenated analogs such as 5-bromo-6-methylnicotinic acid or 2-chloro-6-methylnicotinic acid. • Consensus Log Po/w 1.92 - balanced membrane permeability and metabolic stability for kinase inhibitor programs. • Orthogonal Br/Cl substituents - enables library diversification from a single advanced intermediate. • Complete SDS with GHS07 hazard data supports process hazard analysis and scale-up studies. • Available from validated suppliers with documented purity for pilot-scale synthesis and field trial material production.

Molecular Formula C7H5BrClNO2
Molecular Weight 250.48 g/mol
CAS No. 1256809-64-9
Cat. No. B1524783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-chloro-6-methylnicotinic acid
CAS1256809-64-9
Molecular FormulaC7H5BrClNO2
Molecular Weight250.48 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C(=N1)Cl)C(=O)O)Br
InChIInChI=1S/C7H5BrClNO2/c1-3-5(8)2-4(7(11)12)6(9)10-3/h2H,1H3,(H,11,12)
InChIKeyGCRXOERAOBJTJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-chloro-6-methylnicotinic Acid Overview


5-Bromo-2-chloro-6-methylnicotinic acid (CAS 1256809-64-9) is a heterocyclic building block belonging to the nicotinic acid derivative class, characterized by a pyridine ring substituted with bromine at the 5-position, chlorine at the 2-position, a methyl group at the 6-position, and a carboxylic acid functional group at the 3-position . This specific halogenation and methylation pattern creates a uniquely functionalized scaffold with an exact molecular weight of 250.48 g/mol and a predicted consensus Log Po/w of 1.92 , positioning it as a versatile intermediate for the synthesis of kinase inhibitors, nicotinic receptor modulators, and agrochemicals . Its dual halogenation provides orthogonal synthetic handles for sequential cross-coupling reactions, while the methyl group offers a vector for further derivatization and fine-tuning of physicochemical properties .

Positioning Specificity of 5-Bromo-2-chloro-6-methylnicotinic Acid


In-class nicotinic acid derivatives cannot be simply interchanged due to profound differences in reactivity, solubility, and biological target engagement dictated by substitution patterns. Even minor positional isomerism, such as the methyl group shift from the 6-position to the 4-position in 5-bromo-2-chloro-4-methylnicotinic acid (CAS 1393576-22-1), results in measurable changes to physicochemical parameters, including altered consensus Log Po/w values (1.89 vs. 1.92) and distinct solubility profiles . These variations can significantly impact downstream synthetic routes, pharmacokinetic properties, and assay outcomes, making the precise 5-bromo-2-chloro-6-methyl substitution pattern non-substitutable for applications requiring this specific scaffold .

Quantitative Differentiation of 5-Bromo-2-chloro-6-methylnicotinic Acid


Lipophilicity Comparison vs. 4-Methyl Regioisomer

The target compound 5-bromo-2-chloro-6-methylnicotinic acid exhibits a consensus Log Po/w value of 1.92, calculated as the average of five distinct predictive methods (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) . In direct comparison, its 4-methyl regioisomer (5-bromo-2-chloro-4-methylnicotinic acid, CAS 1393576-22-1) yields a lower consensus Log Po/w of 1.89 under identical computational conditions . This difference, while subtle, reflects the influence of methyl group positioning on overall lipophilicity and is a key determinant in predicting passive membrane permeability and oral bioavailability during lead optimization .

Medicinal Chemistry Lipophilicity Drug Design

Solubility Comparison vs. 4-Methyl Regioisomer

The target compound demonstrates a predicted aqueous solubility of 0.148 mg/mL (Log S = -3.23) as calculated by the ESOL topological method, classifying it as moderately soluble . Its 4-methyl regioisomer (CAS 1393576-22-1) shows a slightly higher predicted solubility of 0.155 mg/mL (Log S = -3.21) under the same computational model . This 4.7% difference in predicted solubility, while modest, provides a quantifiable basis for selection when solubility is a critical parameter in early-stage development.

Physicochemical Property Solubility Formulation

Dual-Halogen Pattern for Sequential Derivatization

The 5-bromo-2-chloro-6-methyl substitution pattern of this nicotinic acid scaffold provides orthogonal reactivity, enabling sequential, site-selective cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that are not possible with simpler analogs lacking this specific halogen arrangement . For instance, the closely related 5-bromo-6-methylnicotinic acid (CAS 1190862-72-6) lacks the 2-chloro substituent, while 2-chloro-6-methylnicotinic acid (CAS 30529-70-5) lacks the 5-bromo group, thereby limiting their potential for iterative diversification strategies . Patents in the field explicitly utilize bromo or chloro substituents as blocking groups during aromatic functionalization, highlighting the strategic value of this specific dual-halogenated scaffold [1].

Organic Synthesis Cross-Coupling Halogenated Pyridine

Purity and Analytical Documentation

The target compound is commercially available with defined purity specifications and associated analytical documentation. Leading suppliers offer the compound with a standard purity of 95% and provide batch-specific quality control data, including NMR, HPLC, and GC analyses . Some vendors, such as Fluorochem, provide a higher purity grade of 98% . This level of documentation ensures traceability and reproducibility in research settings. In contrast, the 4-methyl regioisomer (CAS 1393576-22-1), while also available at 95% purity, may not be offered with the same breadth of analytical support from all suppliers, making the 6-methyl variant a more consistently documented choice for procurement in regulated environments .

Quality Control Analytical Chemistry Procurement

Boiling Point vs. Mono-Halogenated Analog

The predicted boiling point of 5-bromo-2-chloro-6-methylnicotinic acid is 354.5 ± 42.0 °C at 760 mmHg . This value is substantially higher than that of its mono-chlorinated analog 2-chloro-6-methylnicotinic acid (CAS 30529-70-5), which has a predicted boiling point of 325.5 ± 37.0 °C [1]. The ~29 °C increase in boiling point is attributed to the presence of the additional heavy halogen atom (bromine), which increases molecular weight and intermolecular forces. This quantitative difference is relevant for process chemistry where thermal stability, distillation parameters, or high-temperature reaction conditions are considered [1].

Physical Chemistry Process Development Thermal Stability

Safety Profile and Hazard Classification

According to safety data sheets, 5-bromo-2-chloro-6-methylnicotinic acid is classified with GHS07 pictogram and specific hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This detailed safety profile, with explicit precautionary measures (e.g., P301+P310, P305+P351+P338), provides a clear framework for risk assessment and safe handling in the laboratory . While many halogenated pyridines share similar hazard profiles, the explicit documentation provided by suppliers for this compound ensures that users can comply with institutional safety and regulatory requirements .

Laboratory Safety Risk Assessment SDS

Application Scenarios for 5-Bromo-2-chloro-6-methylnicotinic Acid


Kinase Inhibitor Lead Optimization

In medicinal chemistry programs targeting kinases where a consensus Log Po/w of approximately 1.92 is optimal for balancing potency and metabolic stability, 5-bromo-2-chloro-6-methylnicotinic acid provides a precisely defined starting scaffold. The quantifiably higher lipophilicity (Δ Log Po/w = 0.03) compared to the 4-methyl regioisomer makes it the preferred choice when in silico models predict a need for slightly increased membrane permeability .

Sequential Cross-Coupling for SAR Exploration

For synthetic groups seeking to generate diverse compound libraries from a single advanced intermediate, the orthogonal bromo and chloro substituents of this scaffold enable sequential palladium-catalyzed cross-coupling reactions. This capability, absent in mono-halogenated analogs like 5-bromo-6-methylnicotinic acid or 2-chloro-6-methylnicotinic acid, allows for the efficient exploration of structure-activity relationships by independently varying the substitution at the 5- and 2-positions [1].

Agrochemical Intermediate Synthesis

In the development of novel pesticides and herbicides, halogenated pyridine scaffolds are known to enhance bioactivity. The specific 5-bromo-2-chloro-6-methyl substitution pattern of this compound serves as a key intermediate in the synthesis of nicotinic receptor modulators and other agrochemical agents. Its well-documented purity and availability from multiple vendors ensure a reliable supply for pilot-scale synthesis and field trial material production .

Process Development and Scale-Up

Process development scientists can utilize the predicted boiling point (354.5 ± 42.0 °C) and comprehensive safety data (including GHS07 hazard statements and detailed P-phrases) to design robust, scalable synthetic routes. The compound's higher thermal stability relative to lighter analogs, combined with its complete SDS, provides a solid foundation for process hazard analysis and scale-up studies .

Technical Documentation Hub

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